

# Application Notes and Protocols: Utilizing BI-113823 in a CFA-Induced Hyperalgesia Model

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## Compound of Interest

Compound Name: BI-113823

Cat. No.: B10829614

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These application notes provide a comprehensive guide for the use of **BI-113823**, a selective bradykinin B1 receptor antagonist, in a preclinical model of inflammatory pain induced by Complete Freund's Adjuvant (CFA). The following protocols and data will facilitate the investigation of **BI-113823**'s analgesic properties and its mechanism of action in the context of chronic inflammatory pain.

## Introduction

Chronic inflammatory pain is a debilitating condition characterized by hypersensitivity to noxious stimuli (hyperalgesia). The bradykinin B1 receptor is a G-protein coupled receptor that is upregulated during inflammation and plays a crucial role in mediating inflammatory pain. **BI-113823** is a potent and selective antagonist of the bradykinin B1 receptor, making it a promising therapeutic candidate for inflammatory pain conditions. The Complete Freund's Adjuvant (CFA)-induced hyperalgesia model in rodents is a well-established and clinically relevant model for studying chronic inflammatory pain. Intraplantar injection of CFA elicits a robust and sustained inflammatory response, leading to measurable thermal and mechanical hyperalgesia.

## Mechanism of Action

**BI-113823** exerts its analgesic effects by selectively blocking the bradykinin B1 receptor. In inflammatory states, tissue damage leads to the release of pro-inflammatory mediators, which

in turn upregulate the expression of B1 receptors on sensory neurons. The binding of bradykinin to these receptors activates downstream signaling cascades, including the phospholipase C (PLC) pathway, leading to increased intracellular calcium and sensitization of nociceptors. By antagonizing the B1 receptor, **BI-113823** prevents this signaling cascade, thereby reducing the sensitization of peripheral and central neurons involved in pain transmission and ultimately alleviating inflammatory hyperalgesia.

## Data Presentation

The following tables summarize quantitative data on the pharmacokinetic profile of **BI-113823** in rats and its efficacy in the CFA-induced hyperalgesia model.

Table 1: Pharmacokinetic Parameters of **BI-113823** in Rats (Oral Administration)

Parameter	Value
Dose	10 mg/kg
Bioavailability (F%)	37.3
Tmax (h)	0.5
Cmax (nmol/L)	1230
AUC0-inf [(nmol·h)/L]	2390
Clearance (% QH)	137
Vss (L/kg)	9.43

Table 2: Effect of **BI-113823** on CFA-Induced Mechanical Hyperalgesia in Rats

Treatment Group	Dose (mg/kg, p.o.)	Paw Withdrawal Threshold (g) - 24h post-CFA	% Reversal of Hyperalgesia
Vehicle (0.5% CMC)	-	4.5 ± 0.8	0%
BI-113823	10	8.2 ± 1.1	50%
BI-113823	30	12.5 ± 1.5	90%

\*Data are representative and expressed as mean  $\pm$  SEM. \*p < 0.05 compared to vehicle.

## Experimental Protocols

### CFA-Induced Inflammatory Hyperalgesia in Rats

This protocol describes the induction of persistent inflammatory pain in rats using Complete Freund's Adjuvant.

#### Materials:

- Male Wistar or Sprague-Dawley rats (200-250 g)
- Complete Freund's Adjuvant (CFA) (e.g., from Sigma-Aldrich or InvivoGen)
- Isoflurane or other suitable anesthetic
- 1 mL syringes with 27-gauge needles
- Heating pad

#### Procedure:

- Acclimatize rats to the housing facility for at least 7 days before the experiment.
- Anesthetize the rat using isoflurane (5% for induction, 2-3% for maintenance).
- Once the animal is fully anesthetized (confirmed by lack of pedal withdrawal reflex), place it on a heating pad to maintain body temperature.
- Inject 100  $\mu$ L of CFA into the plantar surface of the left hind paw using a 27-gauge needle.
- Monitor the animal until it has fully recovered from anesthesia.
- Return the animal to its home cage. Inflammation and hyperalgesia will develop over the next 24 hours and persist for several days to weeks.

### Preparation and Administration of BI-113823

This protocol outlines the preparation of **BI-113823** for oral administration. **BI-113823** is highly soluble in aqueous media. A common vehicle for oral gavage in rodents is an aqueous solution of carboxymethylcellulose (CMC).

Materials:

- **BI-113823** powder
- Carboxymethylcellulose sodium salt (low viscosity)
- Sterile, distilled water
- Magnetic stirrer and stir bar
- Weighing scale
- Oral gavage needles (18-20 gauge, straight or curved)
- Syringes

Procedure:

- Vehicle Preparation (0.5% CMC):
  - To prepare 100 mL of 0.5% CMC solution, weigh 0.5 g of CMC.
  - Heat approximately 30 mL of distilled water to 60-70°C.
  - Slowly add the CMC powder to the heated water while stirring vigorously with a magnetic stirrer to prevent clumping.
  - Once the CMC is dispersed, add the remaining 70 mL of cold distilled water and continue stirring until a clear, viscous solution is formed.
  - Allow the solution to cool to room temperature before use.
- **BI-113823** Solution Preparation:

- Calculate the required amount of **BI-113823** based on the desired dose and the number of animals. For example, for a 10 mg/kg dose in a 250 g rat with a dosing volume of 5 mL/kg, you would need 2.5 mg of **BI-113823** per rat.
- Weigh the required amount of **BI-113823** and dissolve it in the 0.5% CMC vehicle. Vortex or stir until fully dissolved.
- Oral Administration:
  - Gently restrain the rat.
  - Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.
  - Fill a syringe with the appropriate volume of the **BI-113823** solution.
  - Carefully insert the gavage needle into the esophagus and deliver the solution.
  - Return the animal to its cage and monitor for any signs of distress.

## Assessment of Mechanical Hyperalgesia (von Frey Test)

This protocol describes the use of an electronic von Frey apparatus to quantify mechanical withdrawal thresholds.

### Materials:

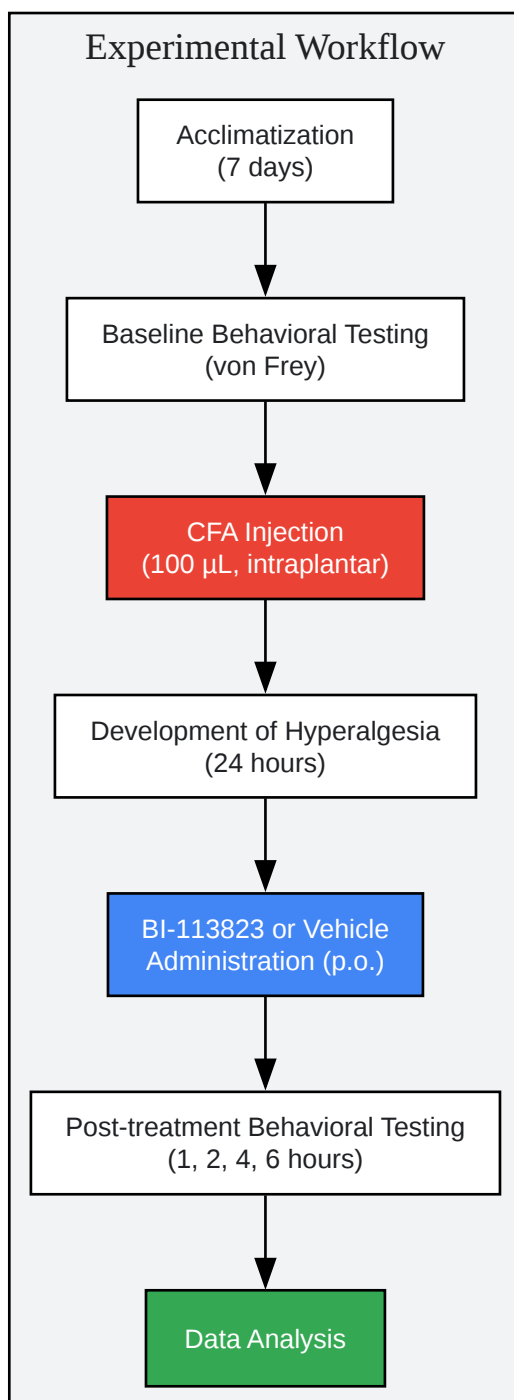
- Electronic von Frey apparatus (e.g., Ugo Basile Dynamic Plantar Aesthesiometer)
- Testing chambers with a mesh floor
- Rats with CFA-induced hyperalgesia

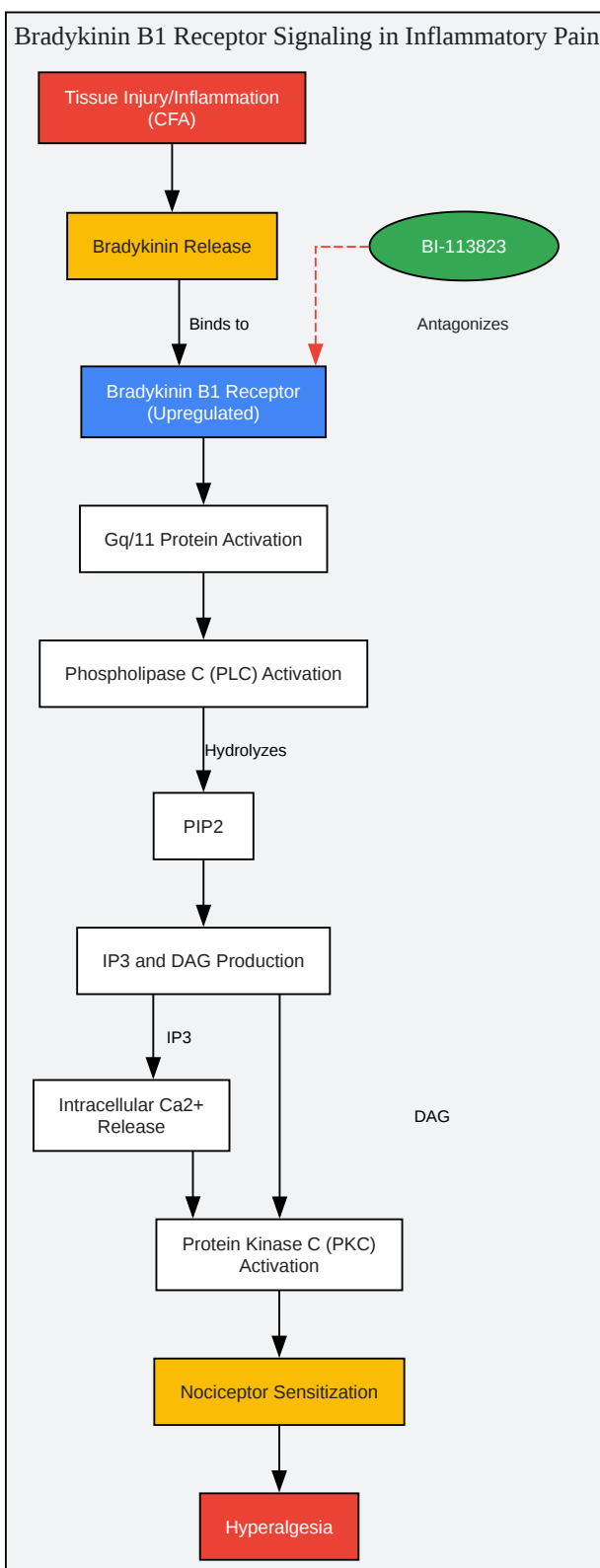
### Procedure:

- Acclimatize the rats to the testing chambers for at least 30 minutes before testing.
- Position the von Frey filament directly beneath the plantar surface of the inflamed (left) hind paw.

- Activate the apparatus to apply a gradually increasing force to the paw.
- The apparatus will automatically record the force (in grams) at which the rat withdraws its paw. This is the paw withdrawal threshold (PWT).
- Repeat the measurement 3-5 times for each paw, with at least 5 minutes between measurements, and calculate the mean PWT.
- Assess the PWT at baseline (before CFA injection), 24 hours after CFA injection (before drug administration), and at various time points after **BI-113823** or vehicle administration (e.g., 1, 2, 4, and 6 hours).

## Mandatory Visualizations





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